Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Description
Historical Context and Evolution of N-Acetylserotonin Research
The understanding of N-Acetylserotonin has evolved considerably since its initial discovery. It was first identified in the urine of rats and rabbits as a product of serotonin (B10506) metabolism. nih.gov For many years following its identification, the scientific consensus was that NAS was merely a passive intermediate in the biosynthesis of melatonin (B1676174), with little to no biological function of its own. nih.gov
A significant shift in this perspective began with research suggesting that NAS might have unique roles in the central nervous system. Early findings that NAS had different distribution patterns in the brain compared to serotonin and melatonin hinted at distinct functions. nih.gov A pivotal, though initially underappreciated, study found that the memory-enhancing effect of NAS was not replicated by melatonin. nih.gov This research also discovered that a brain peptide called scotophobin, associated with improved memory in dark avoidance tasks, worked by inhibiting the conversion of NAS into melatonin. nih.gov
The discovery in the 21st century that NAS, but not melatonin or serotonin, is a potent agonist for the TrkB receptor provided crucial support for the hypothesis that NAS has a distinct and important role in the brain. nih.govpnas.org This finding has opened up new avenues of research into the therapeutic potential of NAS for conditions like depression and age-related cognitive decline, firmly establishing it as a key indoleamine with functions that extend far beyond being a simple precursor molecule. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQSPSPOGVDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293833 | |
| Record name | Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-17-1 | |
| Record name | N-Acetyl-5-hydroxytryptamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Pharmacological Activities of N Acetylserotonin and Its Analogues
Neuroprotective Efficacy
N-acetylserotonin has demonstrated significant neuroprotective properties across a range of preclinical studies. Its mechanisms of action are multifaceted, involving the inhibition of oxidative stress, anti-apoptotic pathways, and regulation of autophagy. nih.gov A key pathway for its neuroprotective effects is the activation of the Tropomyosin receptor kinase B (TrkB), the cognate receptor for brain-derived neurotrophic factor (BDNF). nih.govnih.gov
Protection of Retinal Photoreceptor Cells from Degeneration
Emerging evidence highlights the potential of N-acetylserotonin and its derivatives in protecting retinal photoreceptor cells from degeneration, particularly in models of light-induced retinal damage (LIRD). nih.govresearchgate.net While BDNF is known to protect photoreceptors, its clinical utility is limited by poor bioavailability and an inability to cross the blood-retinal barrier. nih.govarvojournals.org N-acetylserotonin and its analogues, however, can be administered systemically and activate TrkB receptors in the retina. nih.govarvojournals.org
Studies have shown that endogenous NAS contributes to a natural circadian rhythm of TrkB activation in the retina. nih.govarvojournals.org Systemic administration of NAS derivatives has been found to mitigate the effects of LIRD. arvojournals.org One potent derivative, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), selectively activates TrkB with greater potency and a longer biological half-life than NAS itself. nih.govnih.gov In animal models, HIOC administration preserved outer nuclear layer morphology and retinal function following acute bright light exposure. nih.govarvojournals.org
Table 1: Effects of N-acetylserotonin (NAS) Derivative on Light-Induced Retinal Damage
| Metric | Vehicle-Treated (Control) | NAS Derivative-Treated | Outcome | Source |
|---|---|---|---|---|
| a-wave Response | Reduced | Better preservation | Neuroprotective Effect | arvojournals.org |
| b-wave Response | Reduced | Better preservation | Neuroprotective Effect | arvojournals.org |
| Outer Nuclear Layer | Significant damage | Better preserved morphology | Cellular Protection | arvojournals.org |
Attenuation of Neurotoxicity
N-acetylserotonin exhibits protective effects against various neurotoxins. nih.gov A primary mechanism for this protection is its ability to activate TrkB receptors, which helps to prevent excitotoxic neuronal injury. nih.gov For instance, in preclinical models, pretreatment with NAS, but not melatonin (B1676174), was shown to inhibit the activation of caspase-3—a key enzyme in apoptosis—in response to the neurotoxic glutamate (B1630785) analog, kainic acid. nih.govnih.gov This protective effect was dependent on the TrkB receptor. nih.gov
Furthermore, NAS has been shown to offer protection in other neurotoxicity models, including those induced by 6-hydroxydopamine and beta-amyloid. nih.govnih.govnih.gov The neuroprotective actions of NAS involve the inhibition of mitochondrial death pathways and the suppression of overactive autophagy under stress conditions. nih.govresearchgate.net
Potential in Traumatic Brain Injury, Autoimmune Encephalomyelitis, and Hypoxic-Ischemic Encephalopathy Models
Research indicates that N-acetylserotonin and its derivatives are potential therapeutic agents for several complex neurological conditions. nih.gov
Traumatic Brain Injury (TBI): NAS has been identified as a potential therapeutic agent for the treatment of TBI. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE): In the EAE mouse model, which mimics human multiple sclerosis, both NAS and melatonin have demonstrated therapeutic effects. researchgate.netnih.gov Treatment with NAS, administered either before or after symptom onset, led to reduced clinical scores, delayed appearance of motor symptoms, and significant reductions in key pathological markers. researchgate.netnih.gov This included a decrease in the infiltration of activated microglia and CD4⁺ T-cells in the white matter, a reduction in the expression of inflammatory enzymes like iNOS, and a significant attenuation of demyelination and axonal injury. researchgate.netnih.gov
Table 2: Therapeutic Effects of N-acetylserotonin (NAS) in EAE Mouse Model
| Parameter | EAE (Untreated) | EAE + NAS Treatment | Effect of NAS | Source |
|---|---|---|---|---|
| Clinical Score | High | Reduced | Amelioration of symptoms | researchgate.netnih.gov |
| Activated Microglia | Increased | Near control levels | Anti-inflammatory | researchgate.netnih.gov |
| CD4⁺ T-cells | Increased | Near control levels | Anti-inflammatory | researchgate.netnih.gov |
| iNOS Expression | Increased | Significantly reduced | Reduction of oxidative stress | researchgate.netnih.gov |
| Demyelination | Present | Significantly reduced | Neuroprotective | researchgate.netnih.gov |
| Axonal Injury | Present | Significantly reduced | Neuroprotective | researchgate.netnih.gov |
Hypoxic-Ischemic Encephalopathy (HIE): N-acetylserotonin has shown neuroprotective capabilities in models of hypoxic-ischemic brain injury. nih.govresearchgate.net It inhibits cell death induced by oxygen-glucose deprivation in cultured neurons and reduces the volume of brain infarcts in the middle cerebral artery occlusion (MCAO) mouse model of cerebral ischemia. nih.govresearchgate.net The mechanism involves the inhibition of mitochondrial and autophagic cell death pathways. nih.govresearchgate.net A derivative, HIOC, has also been shown to ameliorate hypoxic-ischemic brain damage by promoting the removal of damaged mitochondria (mitophagy), which in turn inhibits inflammasome-induced cell death. nih.gov
Neurogenesis Modulation
Beyond its neuroprotective qualities, N-acetylserotonin actively promotes the generation of new neurons, a process known as neurogenesis.
Stimulation of Neuroprogenitor Cell Proliferation in Hippocampus
Multiple studies have confirmed that N-acetylserotonin stimulates the proliferation of neuroprogenitor cells (NPCs) in the dentate gyrus of the hippocampus in adult mice. nih.govpnas.orgnih.gov This effect is observed following both subchronic and chronic administration. pnas.orgwikipedia.org This stimulation of neurogenesis is critically dependent on the activation of the TrkB receptor; blocking the receptor abolishes the proliferative effect of NAS. pnas.orgnih.govpnas.org
Notably, NAS has been found to be particularly effective in counteracting the negative effects of sleep deprivation on neurogenesis. pnas.orgnih.govresearchgate.net Mice treated with NAS during periods of sleep deprivation showed a significant enhancement in NPC proliferation, suggesting a unique role for NAS in promoting hippocampal plasticity. pnas.orgnih.govresearchgate.netpnas.org Treatment with NAS has been correlated with an approximate 30% increase in NPCs in the hippocampus. nih.gov
Table 3: Effect of N-acetylserotonin (NAS) on Hippocampal Neurogenesis
| Condition | Treatment | Key Finding | Mechanism | Source |
|---|---|---|---|---|
| Adult Mice | Chronic NAS administration | Induces neuronal progenitor cell (NPC) proliferation | TrkB receptor activation | pnas.orgwikipedia.org |
| Sleep-Deprived Mice | NAS administration | Significantly enhances NPC proliferation | TrkB receptor activation | pnas.orgnih.govresearchgate.netpnas.org |
Affective and Cognitive Regulation
The pharmacological activities of N-acetylserotonin extend to the regulation of mood and cognitive functions, largely through its interaction with the TrkB receptor.
Research suggests that NAS plays an important role in mood regulation and possesses antidepressant-like and cognition-enhancing properties. nih.govnih.govnih.gov These effects are believed to be mediated by its function as a potent agonist of TrkB receptors, a role not shared by serotonin (B10506) or melatonin. nih.govnih.govmedchemexpress.com The link between NAS and affect is further supported by findings that normal brain aging is associated with a decline in NAS biosynthesis, which may contribute to the increased prevalence of depression and cognitive impairment in older populations. nih.govnih.gov Preclinical studies have shown that NAS and its derivatives can attenuate cognitive impairments induced by certain neurotoxins. nih.govnih.gov
Antidepressant-like Effects
N-acetylserotonin has demonstrated antidepressant-like effects in various preclinical models. These effects are thought to be mediated, at least in part, through its action as a potent agonist of the high-affinity tyrosine kinase (TrkB) receptors, which are also activated by brain-derived neurotrophic factor (BDNF). nih.gov The activation of TrkB receptors by NAS is independent of serotonin and melatonin. nih.gov Chronic administration of some conventional antidepressants, such as the SSRI fluoxetine (B1211875), has been shown to increase the levels of the enzyme that synthesizes NAS, suggesting a potential role for NAS in the therapeutic effects of these drugs. pnas.org
In animal models of depression, such as the tail suspension test, administration of NAS has been shown to have an antidepressant effect. pnas.org These tests are standard preclinical screening tools used to assess potential antidepressant activity by measuring immobility time when rodents are subjected to inescapable situations; a decrease in immobility is indicative of an antidepressant-like effect. nih.gov The antidepressant and neurotrophic actions of NAS are linked to its ability to activate the TrkB receptor. nih.gov
| Preclinical Model/Test | Key Findings | References |
| Tail Suspension Test | Administration of N-acetylserotonin demonstrates an antidepressant-like effect. | pnas.org |
| General Antidepressant Models | The antidepressant effects of NAS are likely mediated by the activation of TrkB receptors. | nih.govnih.gov |
| Mechanism of Action Studies | Chronic treatment with the antidepressant fluoxetine increases the mRNA of the enzyme that produces NAS. | pnas.org |
Cognition Enhancement and Memory Facilitation
N-acetylserotonin and its derivatives have shown potential for improving cognitive function and facilitating memory in preclinical studies. nih.govnih.gov Research indicates that these cognition-enhancing effects may be linked to the neuroprotective properties of the compounds. nih.gov
In one study, treatment with NAS for three weeks reversed cognitive impairment in rats that had been induced by the cholinergic neurotoxin ethylcholine aziridinium. nih.gov The rats' performance was improved in active avoidance tasks (both learning and retention) and in the water maze test. nih.gov Furthermore, NAS has been found to protect against the neurotoxicity induced by the beta-amyloid peptide, a key factor in Alzheimer's disease. nih.govnih.gov This neuroprotective action against beta-amyloid-induced toxicity was observed in cerebellar granule cell cultures. nih.gov The mechanism for these cognitive effects is also thought to involve the activation of TrkB receptors. nih.gov
| Cognitive Domain | Preclinical Model/Test | Key Findings | References |
| Learning and Memory | Active Avoidance & Water Maze Tests (in rats with neurotoxin-induced impairment) | Reversed the cognitive deficits induced by ethylcholine aziridinium. | nih.gov |
| Neuroprotection | Beta-amyloid Induced Neurotoxicity (in cell culture) | Protected cerebellar granule cells from beta-amyloid peptide fragment 25-35-induced neurotoxicity. | nih.gov |
| Mechanism of Action | General Cognition Studies | The cognition-enhancing effect is suggested to be mediated by the activation of TrkB receptors. | nih.gov |
Antioxidant Properties and Mechanisms
N-acetylserotonin is recognized as a potent antioxidant, with some studies suggesting its protective effects against oxidative damage are 5 to 20 times stronger than those of melatonin, depending on the model used. nih.gov Its antioxidant actions are multifaceted, involving direct interaction with reactive species and modulation of cellular antioxidant pathways. nih.govnih.gov
Direct Free Radical Scavenging Capabilities
N-acetylserotonin has been shown to possess direct free radical scavenging activity. inrae.fr In a cell-free aqueous solution, the capacity of N-acetylserotonin to scavenge peroxyl radicals was found to be much higher than that of melatonin. nih.gov This direct scavenging ability contributes to its protective effects against oxidative stress-related damage. nih.gov
Enzyme Modulation in Oxidative Stress Pathways (e.g., Glutathione (B108866) Peroxidase)
The antioxidant effects of N-acetylserotonin are also mediated by its influence on key antioxidant enzymes. nih.gov One of the proposed mechanisms is the stimulation of glutathione peroxidase (GPx), a crucial enzyme in the detoxification of harmful reactive oxygen species. nih.govresearchgate.net In studies with male C57Bl/6J mice, administration of NAS increased the antioxidant capacity of the brain, as evidenced by an increase in GPx levels. researchgate.net Furthermore, in glutamate-treated HT-22 neuronal cells and in porcine enterocytes, NAS treatment enhanced the levels of glutathione (GSH), the primary substrate for GPx, indicating a bolstering of this critical antioxidant defense system. nih.govnih.gov NAS also significantly increased the expression of other antioxidant enzymes like heme oxygenase-1 and NAD(P)H quinine (B1679958) oxidoreductase-1. nih.gov
Inhibition of Lipid Peroxidation
N-acetylserotonin effectively inhibits lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govnih.gov It has been shown to suppress the peroxidation of linoleic acid in a concentration-dependent manner. nih.gov In studies using rat hepatic microsomal membranes, NAS prevented the decrease in membrane fluidity caused by free radicals, an effect associated with its ability to reduce lipid peroxidation. nih.gov This protective action was demonstrated against lipid peroxidation induced by various agents, including iron, hydrogen peroxide (H₂O₂), and 2,2'-azobis(2-amidinopropane) (B79431) (AAPH). researchgate.net
| Oxidative Stress Parameter | Model/System | Effect of N-acetylserotonin | References |
| Lipid Peroxidation | Linoleic Acid Peroxidation Assay | Reduced the rate of lipid peroxidation in a concentration-dependent manner. | nih.gov |
| Membrane Fluidity | Rat Hepatic Microsomal Membranes | Suppressed the decrease in membrane fluidity associated with lipid peroxidation. | nih.gov |
| Induced Lipid Peroxidation | Various in vitro models | Inhibited lipid peroxidation caused by iron, H₂O₂, and AAPH. | researchgate.net |
Reduction of Reactive Oxygen Species (ROS) Levels
N-acetylserotonin has been demonstrated to effectively reduce the levels of reactive oxygen species (ROS). nih.govtandfonline.com In human peripheral blood lymphocytes, NAS decreased intracellular ROS concentrations in resting cells and protected against ROS formation induced by oxidants. nih.gov Similarly, in PC12 cells stimulated with hydrogen peroxide (H₂O₂), NAS treatment led to a decrease in the excessive accumulation of ROS. tandfonline.com In glutamate-treated HT-22 neuronal cells, NAS also dose-dependently reduced ROS levels. nih.gov This ability to lower ROS is a key component of its neuroprotective and antioxidant effects. tandfonline.com
Anti-inflammatory Actions
N-acetylserotonin has demonstrated notable anti-inflammatory properties in various preclinical models. Studies have shown that NAS can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytes. wikipedia.org This suggests a direct modulatory effect on key inflammatory pathways.
Further research has elucidated a unique mechanism of action related to its chemical structure. NAS can be oxidized in inflammatory environments, where oxidants like hypochlorous acid (HOCl) are produced. nih.gov This oxidized form of NAS (Oxi-NAS) activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. nih.gov In a rat model of colitis, rectally administered NAS was converted to Oxi-NAS in the inflamed colon, leading to an increase in nuclear Nrf2 and HO-1 proteins. nih.gov This activation resulted in the mitigation of colonic damage and inflammation, an effect that was diminished when an HO-1 inhibitor was co-administered. nih.gov
The anti-inflammatory actions of NAS are also linked to its potent antioxidant capabilities. It has been described as being 5 to 20 times more effective than melatonin in protecting against oxidant-induced damage in certain experimental models. wikipedia.org NAS has been shown to protect against lipid peroxidation and inhibit nitric oxide synthase, further contributing to its anti-inflammatory profile. wikipedia.org
Analgesic Effects in the Central Nervous System
Investigations into the role of N-acetylserotonin within the central nervous system (CNS) have revealed significant analgesic properties. nih.gov In studies using the rat tail-flick model, direct intraventricular injection of NAS elicited a clear analgesic response. nih.gov This effect was found to be highly specific to the molecule's structure. The presence of both the acetyl group on the terminal amine and the hydroxyl group at the C-5 position of the indole (B1671886) ring is essential for its pain-relieving activity. nih.gov For comparison, serotonin (which lacks the N-acetyl group) and melatonin (where the C-5 hydroxyl is replaced by a methoxy (B1213986) group) did not produce the same analgesic effect. nih.gov
Furthermore, research indicates an interaction between the NAS system and the endogenous opioid system. The analgesic effect induced by NAS was counteracted by the administration of naloxone (B1662785), a well-known opiate antagonist. nih.gov Conversely, an antiserum that specifically targets and neutralizes NAS was able to reverse the analgesia induced by morphine. nih.gov These findings provide strong evidence that N-acetylserotonin is an endogenously active substance within the CNS pain-modulating network, potentially acting as a neurotransmitter or neuromodulator in pain perception. nih.govpnas.org
| Compound | Analgesic Effect (Rat Tail-Flick Model) | Interaction with Naloxone |
| N-acetylserotonin (NAS) | Induces analgesia nih.gov | Analgesia is counteracted by naloxone nih.gov |
| Serotonin | No analgesic effect nih.gov | Not applicable |
| Melatonin | No analgesic effect nih.gov | Not applicable |
Potential Anti-proliferative and Enzyme Inhibition Activities
N-acetylserotonin is endogenously produced in human skin, where it appears to play a bioregulatory role in skin cell homeostasis. nih.govnih.gov Research has shown that NAS can influence the growth and function of pigment-producing cells. Specifically, NAS has been found to inhibit the proliferation of normal human melanocytes. nih.govnih.gov
In addition to its anti-proliferative effects on normal cells, NAS also modulates the process of melanogenesis (melanin production). In human melanotic melanoma cell lines, NAS inhibited melanogenesis at concentrations ranging from 10⁻⁴ to 10⁻³ M. nih.govnih.gov However, these melanoma cells were observed to be resistant to the growth-inhibiting (anti-proliferative) effects of NAS. nih.gov This is in contrast to serotonin, which only inhibited melanoma cell growth at the higher concentration of 10⁻³ M. nih.gov These findings suggest that the serotonin-NAS system is part of a local neuroendocrine network that regulates pigmentation and cell growth within the skin. nih.gov
| Cell Type | Effect of N-acetylserotonin (NAS) | Concentration |
| Normal Human Melanocytes | Inhibition of cell growth nih.govnih.gov | Not specified |
| Human Melanotic Melanoma | Inhibition of melanogenesis nih.govnih.gov | 10⁻⁴ - 10⁻³ M |
| Human Melanotic Melanoma | Resistant to growth inhibition nih.gov | Not specified |
The c-MYC oncogene, which is overexpressed in a majority of human cancers, is a key regulator of cellular processes like proliferation and apoptosis. sci-hub.se The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex (G4). sci-hub.senih.gov The formation and stabilization of this G-quadruplex structure acts as a transcriptional repressor, effectively silencing the c-MYC gene. sci-hub.se This makes the c-MYC G-quadruplex an attractive target for anticancer drug development. mdpi.com
While direct studies on N-acetylserotonin are limited in this specific context, research has focused on other small molecules, including those with indole-related structures, that can bind to and stabilize the c-MYC G-quadruplex. mdpi.com For instance, indoloquinolines are a class of compounds that have been shown to effectively bind and stabilize G-quadruplex structures, particularly the one in the c-MYC promoter. mdpi.com Similarly, certain plant-derived secondary metabolites, such as quercetin (B1663063) and kaempferol, have been demonstrated to stabilize the c-MYC G4, leading to the downregulation of c-MYC expression. semanticscholar.org The therapeutic strategy involves using these small molecules to lock the c-MYC promoter in its "off" state, thereby inhibiting tumor growth. mdpi.com This area of research highlights a promising mechanism for gene regulation that could potentially be exploited by appropriately designed indole-based compounds.
Molecular Mechanisms of Action and Receptor Interactions
TrkB Receptor Agonism and Downstream Signaling Cascades
A pivotal aspect of N-acetylserotonin's molecular action is its ability to directly engage and activate the Tropomyosin receptor kinase B (TrkB), the principal receptor for Brain-Derived Neurotrophic Factor (BDNF).
Research has conclusively demonstrated that N-acetylserotonin functions as a potent agonist of the TrkB receptor, and critically, this activation occurs independently of BDNF. nih.govnih.gov Studies have shown that NAS can robustly and rapidly activate TrkB in a manner that is also independent of the MT3 receptor. nih.govnih.gov This BDNF-independent mechanism is a key feature of its action, distinguishing it from other neurotrophic compounds. The administration of N-acetylserotonin has been shown to successfully activate TrkB receptors even in BDNF knockout mice, providing definitive evidence that its action does not require the presence of the receptor's conventional ligand. nih.govapexbt.com Furthermore, N-acetylserotonin selectively activates TrkB, showing no significant activation of related receptors like TrkA or TrkC. nih.govapexbt.com This specific and direct agonism suggests that N-acetylserotonin may represent a novel class of neurotrophic agents.
Upon binding to and activating the TrkB receptor, N-acetylserotonin initiates the phosphorylation of tyrosine residues on the receptor's intracellular domain. This autophosphorylation triggers a cascade of downstream signaling events. The activation of TrkB by N-acetylserotonin leads to the engagement of the three primary signaling cascades associated with this receptor: the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ1 (PLC-γ1) pathways. Experimental data from studies on primary cortical neurons confirm that treatment with N-acetylserotonin results in the phosphorylation, and thus activation, of key proteins in these pathways, such as Akt (a downstream target of PI3K) and Erk1/2 (key components of the MAPK pathway).
| Pathway | Key Mediators | Effect of NAS-induced TrkB Activation |
| PI3K | Akt | Increased Phosphorylation |
| MAPK | Erk1/2 | Increased Phosphorylation |
| PLC-γ1 | - | Activated |
This table summarizes the key intracellular signaling pathways activated by N-acetylserotonin through the TrkB receptor.
Melatonin (B1676174) Receptor (MT1, MT2, MT3) Interactions
In addition to its actions at the TrkB receptor, N-acetylserotonin also interacts with the family of melatonin receptors, which are G protein-coupled receptors (GPCRs). apexbt.com
N-acetylserotonin is recognized as an agonist at all three identified melatonin receptor subtypes: MT1, MT2, and MT3. apexbt.com However, its affinity for the MT1 and MT2 receptors is several orders of magnitude lower than that of melatonin. nih.gov This suggests that while it can activate these receptors, significantly higher concentrations may be required to elicit responses comparable to those induced by melatonin.
The interaction between N-acetylserotonin and the MT3 receptor is particularly noteworthy. Studies have indicated that the MT3 binding site exhibits a higher affinity for N-acetylserotonin than for melatonin. nih.govnih.gov This has led to the proposal that the MT3 receptor may, in fact, function as a specific N-acetylserotonin receptor. nih.gov It is important to note that the MT3 binding site has been identified as the enzyme quinone reductase 2, distinguishing it structurally and functionally from the GPCR nature of MT1 and MT2 receptors. nih.gov
| Receptor | Affinity for N-Acetylserotonin | Notes |
| MT1 | Lower than melatonin | GPCR |
| MT2 | Lower than melatonin | GPCR |
| MT3 | Higher than melatonin | Identified as Quinone Reductase 2 |
This table compares the affinity of N-acetylserotonin for the different melatonin receptor subtypes.
The physiological role of N-acetylserotonin appears to differ based on tissue-specific expression of receptors and enzymes. For instance, the primate retina expresses the enzyme required to synthesize N-acetylserotonin from serotonin (B10506) but lacks the subsequent enzyme to convert it into melatonin. nih.gov This implies a specific, localized function for N-acetylserotonin in the retina that is independent of its role as a melatonin precursor. nih.gov Furthermore, studies using primary cortical neurons have shown that N-acetylserotonin does not produce significant activation of the MT1 receptor in this cell type, suggesting its neuroprotective effects in the brain are not mediated through this particular receptor. nih.gov The distinct brain distribution patterns of N-acetylserotonin compared to both serotonin and melatonin further support the concept of it having unique functions within the central nervous system. nih.govnih.gov These findings indicate that the intrinsic activity of N-acetylserotonin is not uniform, but rather is dependent on the specific receptor and enzymatic landscape of a given tissue.
Structure Activity Relationship Sar and Computational Studies of N Acetylserotonin Analogues
Identification of Key Structural Features for Pharmacological Activity and Selectivity
The pharmacological profile of N-acetylserotonin and its analogues is dictated by specific structural motifs, each contributing to affinity and activity at different biological targets. The core indole (B1671886) nucleus, the N-acetyl side chain at position C3, and the hydroxyl group at position C5 are the primary determinants of its interactions.
For activity at melatonin (B1676174) receptors (MT1, MT2, and MT3) , the N-acetyl group is considered important for high-affinity binding. nih.gov The indole nucleus acts as a rigid scaffold, holding the N-acetyl group and the C5 substituent in the correct spatial orientation to fit into the receptor's binding pocket. nih.gov While melatonin features a methoxy (B1213986) group at the C5 position, the hydroxyl group of NAS at the same position also permits binding, though affinities for MT1 and MT2 are lower than melatonin's. nih.gov However, some studies suggest that the putative MT3 binding site has a higher affinity for NAS than for melatonin, indicating the 5-hydroxyl group may be a key feature for this specific interaction. nih.gov
For activation of the Tropomyosin receptor kinase B (TrkB) , the combination of the 5-hydroxyl group and the N-acetyl side chain appears critical. N-acetylserotonin can activate TrkB, whereas its precursor serotonin (B10506) and its metabolite melatonin cannot, highlighting the specificity of the NAS structure for this receptor. nih.govnih.gov This activation is direct and does not depend on the presence of Brain-Derived Neurotrophic Factor (BDNF), the receptor's natural ligand. nih.govuky.edu
In terms of antioxidant activity , several features are influential. The indole heterocycle itself is a more effective scaffold compared to benzofuran or naphthalene (B1677914) rings. nih.gov The substitution of a hydroxyl group for a methoxy group at the C5 position results in phenolic compounds with very high antioxidant activity. nih.gov The acetamidoethyl side chain also plays a role in this activity. nih.gov
In Silico Modeling and Molecular Docking Approaches
Computational methods, particularly molecular docking, are powerful tools for understanding the interactions between ligands like N-acetylserotonin analogues and their protein targets at a molecular level. nih.gov These in silico approaches predict the preferred orientation and binding affinity of a molecule within a receptor's binding site, guiding the rational design of new compounds. nih.govmdpi.com
Molecular docking studies have been employed to investigate melatoninergic ligands, including inhibitors of N-acetylserotonin-O-methyltransferase (ASMT), the enzyme that converts NAS to melatonin. nih.govnih.gov These studies have revealed that both hydrogen bonding and hydrophobic interactions are crucial for the binding of ligands to the ASMT active site. nih.gov By evaluating different docking routines and scoring functions (such as AutoDock/Vina, GOLD, and FlexX), researchers can predict the binding energies and poses of novel analogues, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.govnih.govresearchgate.net
This same methodology is applied to study the interactions with receptors. For the melatonin and TrkB receptors, docking simulations can model how N-acetylserotonin and its derivatives fit into the binding pockets. These models help to explain the observed SAR data, such as why modifications at the C5 position affect melatonin receptor subtype selectivity or why the N-acetyl group is critical for TrkB activation. By visualizing these interactions, chemists can design new molecules with specific modifications intended to enhance binding affinity and selectivity for a desired target. mdpi.com
Rational Design Strategies for Enhanced Bioactivity, Pharmacokinetic Profiles, and Selectivity
The insights gained from SAR and computational studies form the foundation for the rational design of novel N-acetylserotonin analogues with improved therapeutic potential. nih.gov The goal is to create molecules with enhanced bioactivity, better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and greater selectivity for the intended biological target.
For melatonin receptors , the systematic mapping of binding requirements allows for the design of subtype-selective ligands. nih.gov For instance, the knowledge that the Mel1b receptor is more tolerant of substitutions at the C5 position can be used to develop agonists or antagonists that preferentially target this subtype. nih.gov
To enhance antioxidant activity , SAR studies have shown that a 5-hydroxyl group is superior to a 5-methoxy group. nih.gov Additionally, modifying the N-acetyl group, for example, by substituting it with a nonanoyl group, can lead to more active antioxidant compounds. nih.gov This provides a clear strategy for developing potent free radical scavengers based on the indole scaffold. nih.govtandfonline.com
In the pursuit of novel TrkB activators , the structure of N-acetylserotonin serves as a lead compound. nih.gov Rational design strategies focus on creating synthetic, small-molecule mimetics that retain the key features for TrkB activation while potentially having a longer biological half-life or improved brain penetration. nih.gov This approach aims to develop new therapeutic agents for neurological and psychiatric disorders where the BDNF-TrkB pathway is implicated. mdpi.com
Analytical Methodologies for N Acetylserotonin and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating N-acetylserotonin from other compounds in a sample, allowing for its accurate quantification. Different chromatographic methods offer varying degrees of resolution, speed, and compatibility with different detectors.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-acetylserotonin. When coupled with Diode Array Detection (DAD) or a standard UV detector, it provides a robust method for quantification. nih.gov The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters for successful analysis.
A common approach involves using a reversed-phase C18 column. nih.govsielc.com The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The pH of the mobile phase can be adjusted to optimize the retention and peak shape of N-acetylserotonin. nih.gov For detection, UV absorbance is often monitored at a specific wavelength, such as 210 nm or 214 nm, where N-acetylserotonin exhibits significant absorbance. nih.govrsc.org
The sensitivity of HPLC-UV methods is generally in the picomole to micromole range, which may be sufficient for some applications. nih.gov However, for detecting the very low endogenous levels of N-acetylserotonin in biological fluids, more sensitive techniques are often required.
Table 1: HPLC Methods for N-Acetylserotonin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | TSK gel ODS-80TM (250 x 4.6 mm, 5 µm) nih.gov | Newcrom R1 sielc.com |
| Mobile Phase | 50 mM NaH2PO4 (pH 2.15) nih.gov | Acetonitrile, water, and phosphoric acid sielc.com |
| Detection | UV at 210 nm nih.gov | UV |
| Flow Rate | 1 ml/min nih.gov | Not specified |
This table is interactive. Click on the headers to sort.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). This technique has been successfully applied to the analysis of N-acetylserotonin, often in conjunction with mass spectrometry. nih.govunivie.ac.at
A study comparing UHPLC and SFC methods for N-acetylserotonin analysis utilized a Kinetex XB-C18 column for the UHPLC separation. nih.govunivie.ac.at The gradient separation was achieved in 4 minutes using a mobile phase consisting of 0.1% formic acid in water and methanol. nih.govunivie.ac.at The higher efficiency of UHPLC allows for sharper peaks and better separation from interfering compounds, which is particularly advantageous when analyzing complex samples like human serum. nih.govunivie.ac.at
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is another powerful separation technique that has been employed for the analysis of N-acetylserotonin. nih.govunivie.ac.at SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. This technique can offer faster separations and is considered a "greener" alternative to traditional liquid chromatography due to the reduced use of organic solvents.
In a study comparing SFC-MS/MS with UHPLC-MS/MS for the quantification of N-acetylserotonin in human serum, the SFC separation was accomplished in just 3 minutes. nih.govunivie.ac.at The method utilized a BEH stationary phase with an isocratic elution of 90% carbon dioxide and a methanol modifier containing 0.1% formic acid and 0.05% ammonium (B1175870) formate. nih.govunivie.ac.at The results demonstrated that SFC-MS/MS provided comparable, and in some aspects, superior performance to UHPLC-MS/MS, with excellent limits of detection and quantification. nih.govunivie.ac.at
Mass Spectrometry-Based Methods for Sensitive Detection
Mass spectrometry (MS) has become the gold standard for the sensitive and specific detection of N-acetylserotonin, especially at the low concentrations found in biological systems. Its ability to determine the mass-to-charge ratio of ions provides a high degree of certainty in compound identification and quantification.
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. It is frequently used for the quantification of N-acetylserotonin in complex matrices like human plasma and serum. nih.govnih.govresearchgate.net In a typical MS/MS experiment, the precursor ion of N-acetylserotonin ([M+H]⁺ at m/z 219) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and a specific product ion (e.g., m/z 160) is monitored in the second mass analyzer. nih.govnih.govamazonaws.com This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach provides exceptional specificity and significantly reduces background noise. nih.govunivie.ac.at
High-Resolution Mass Spectrometry (HRMS) offers another layer of specificity by providing highly accurate mass measurements, which can help to differentiate N-acetylserotonin from other molecules with the same nominal mass. This is particularly useful in untargeted metabolomics studies or when analyzing complex samples where isobaric interferences may be present.
Table 2: MS/MS Transitions for N-Acetylserotonin
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 219 | 160 | nih.govnih.gov |
| 219 | 43 | amazonaws.com |
This table is interactive. Click on the headers to sort.
Electrospray Ionization (ESI) and Nanospray Ionization (nESI) Applications
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography to introduce and ionize the analyte molecules into the mass spectrometer. nih.govnih.gov It is well-suited for the analysis of polar molecules like N-acetylserotonin. A validated ESI-LC-MS/MS method has been developed for the quantification of N-acetylserotonin in human plasma. nih.govnih.gov
Nanospray Ionization (nESI) is a variation of ESI that utilizes much lower flow rates (nL/min range). nih.govnih.govresearchgate.net This results in smaller droplets and increased ionization efficiency, leading to enhanced sensitivity. A validated nanospray LC-MS/MS method has been successfully used for the quantification of endogenous levels of N-acetylserotonin in small volumes of human plasma. nih.govnih.govresearchgate.net The linearity for N-acetylserotonin in the nanoflow LC-MS/MS system was established over a concentration range of 11.0–1095 pg/mL. nih.govnih.gov The development of these highly sensitive nESI methods has been crucial for studying the low circulating levels of N-acetylserotonin. nih.govnih.govresearchgate.net
Sample Preparation and Quantification Strategies for Biological Matrices
The accurate quantification of N-acetylserotonin (NAS) in biological samples like plasma, serum, and urine is crucial for understanding its physiological roles and potential as a biomarker. nih.gov However, the low circulating levels of NAS present a significant analytical challenge. nih.gov This section details the methodologies developed to overcome these challenges, focusing on extraction techniques, the use of internal standards, and method validation.
Extraction Methodologies (e.g., Liquid-Liquid Extraction, Protein Precipitation, Centrifugal Membrane Dialysis)
Effective sample preparation is a critical first step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Several techniques have been employed for the extraction of N-acetylserotonin.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. youtube.com For the analysis of N-acetylserotonin and its related compounds, LLE has been a common choice. nih.gov In one study, chloroform (B151607) was identified as the optimal solvent for extracting N-acetylserotonin and melatonin (B1676174) from human serum, achieving an extraction yield of 48 ± 2% for N-acetylserotonin. nih.gov LLE can be a multi-step process, sometimes involving a two-step protocol to broaden the coverage of extracted metabolites. nih.gov The efficiency of LLE is dependent on the partition coefficient (K) of the analyte between the two phases; a larger K value indicates a greater preference for the organic phase, allowing for more efficient extraction. youtube.com
Protein Precipitation (PPT): Biological samples like plasma and serum contain high concentrations of proteins that can interfere with analytical instruments. youtube.com Protein precipitation is a common method to remove these proteins. nih.gov Acetonitrile is a frequently used solvent for this purpose. youtube.comnih.gov The process typically involves adding the solvent to the sample, vortexing to precipitate the proteins, and then centrifuging to separate the protein-depleted supernatant. youtube.com This method is considered expedient for routine analysis. nih.gov While effective at removing a large percentage of proteins, it may not be the "cleanest" sample preparation technique. youtube.com
Centrifugal Membrane Dialysis: This method utilizes a semi-permeable membrane to separate smaller molecules like N-acetylserotonin from larger molecules like proteins. In several highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) methods developed for the quantification of N-acetylserotonin and melatonin in human plasma, samples were processed using centrifugal membrane dialysis. nih.govnih.gov This technique, often combined with the addition of an organic solvent like acetonitrile to improve extraction efficiency, has proven effective for analyzing low concentrations of these compounds. nih.gov
The choice of extraction method depends on the specific requirements of the analytical method, including the desired level of sensitivity, the complexity of the biological matrix, and the physicochemical properties of N-acetylserotonin and its metabolites.
Utilization of Stable Isotopic Internal Standards
To ensure the accuracy and reliability of quantitative analysis, especially in complex biological matrices, stable isotope-labeled internal standards (SIL-IS) are widely used. waters.comnih.gov These are analogs of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). amazonaws.com
For the quantification of N-acetylserotonin, deuterated analogs like d₇-NAS are employed. nih.gov The key advantage of using a SIL-IS is that it behaves nearly identically to the analyte during sample preparation and analysis, including extraction and chromatographic separation. waters.com This co-elution allows the SIL-IS to compensate for variations in extraction efficiency and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. waters.comnih.gov
The use of a SIL-IS is considered essential for accurate quantification with LC-MS, as it significantly improves the precision of the method. scispace.comyoutube.com The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the SIL-IS. nih.gov
Method Validation Parameters (e.g., linearity, accuracy, precision, limits of detection/quantification)
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. biopharminternational.comnist.gov It involves evaluating several performance characteristics to ensure the reliability and quality of the analytical data. Key parameters for the validation of methods for N-acetylserotonin quantification include:
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For N-acetylserotonin, linearity has been demonstrated in various concentration ranges, for example, from 11.0 to 1095 pg/mL using nanoflow LC-MS/MS. nih.govnih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the nominal concentration.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For N-acetylserotonin, highly sensitive methods have achieved LOQs as low as 0.05 pg/µL in human serum using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS). nih.gov
Below is a table summarizing the validation parameters from a study quantifying N-acetylserotonin in human serum. nih.gov
| Parameter | SFC-MS/MS | UHPLC-MS/MS |
| LOD (pg/µL) | 0.017 | 0.028 |
| LOQ (pg/µL) | 0.05 | 0.1 |
Quality by Design (QbD) Approaches in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. americanpharmaceuticalreview.comresearchgate.net This concept has been extended to analytical methods, termed Analytical QbD (AQbD), to ensure the development of robust and reliable analytical procedures. americanpharmaceuticalreview.comnih.govmdpi.com
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This involves establishing the predefined objectives for the method's performance, such as the required accuracy, precision, and sensitivity. researchgate.net
Risk Assessment: This step identifies potential variables in the analytical method that could impact its performance. americanpharmaceuticalreview.com
Method Optimization: This involves systematically evaluating different method parameters to find the optimal conditions that meet the ATP. sciencescholar.us This can be guided by experimental design (DoE). sciencescholar.us
Defining a Control Strategy: This establishes the procedures and controls necessary to ensure the method consistently performs as intended throughout its lifecycle. nih.gov
By applying QbD principles, sources of variability in the analytical method can be identified and minimized, leading to a more robust and reliable method for the quantification of N-acetylserotonin. americanpharmaceuticalreview.com This approach helps to ensure that the method meets its intended performance requirements throughout the product and method lifecycle. americanpharmaceuticalreview.com
Preclinical and in Vitro Metabolic Fate and Pharmacokinetics of N Acetylserotonin
Enzymatic Conversion and Catabolism Pathways of N-Acetylserotoninnih.gov
The primary metabolic pathway for N-acetylserotonin involves its synthesis from serotonin (B10506) and its subsequent conversion to melatonin (B1676174). This process is governed by two key enzymatic steps primarily occurring in the pineal gland and the retina. nih.govoup.com
N-Acetylation of Serotonin as a Precursor Step
The synthesis of N-acetylserotonin is initiated by the N-acetylation of serotonin. This reaction is catalyzed by the enzyme aralkylamine N-acetyltransferase (AANAT), also referred to as serotonin N-acetyltransferase (SNAT). wikipedia.orgnih.govresearchgate.net This enzymatic step is considered the penultimate and rate-limiting reaction in the biosynthesis of melatonin. nih.govtaylorandfrancis.com AANAT facilitates the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin, yielding N-acetylserotonin and coenzyme A. wikipedia.org The activity of AANAT exhibits a distinct circadian rhythm, with levels increasing significantly during the dark phase of the day/night cycle, leading to a nocturnal surge in NAS production. nih.govwikipedia.orgpnas.org This rhythm is under the control of adrenergic signaling in the pineal gland. pnas.orgpnas.org
Table 1: Enzymatic Synthesis of N-Acetylserotonin
| Precursor | Enzyme | Product | Cofactor |
|---|
O-Methylation to Melatonin as a Primary Metabolic Route
Following its synthesis, N-acetylserotonin serves as the direct precursor for melatonin. mdpi.com The primary metabolic route for NAS is its O-methylation to form melatonin (N-acetyl-5-methoxytryptamine). wikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT), which is also known as hydroxyindole-O-methyltransferase (HIOMT). taylorandfrancis.comnih.govwikipedia.org ASMT transfers a methyl group from the donor molecule S-adenosylmethionine to the 5-hydroxyl group of N-acetylserotonin. nih.gov This final step completes the conversion of serotonin to melatonin. oup.comtaylorandfrancis.com Like AANAT, ASMT is found in the pineal gland and retina. wikipedia.org
Table 2: Enzymatic Conversion of N-Acetylserotonin to Melatonin
| Precursor | Enzyme | Product | Cofactor |
|---|
Systemic Distribution and Biological Barrier Permeability
The ability of N-acetylserotonin to distribute systemically and cross key biological barriers is a critical aspect of its pharmacokinetic profile, distinguishing it from its precursor, serotonin.
Blood-Retinal Barrier Penetration
N-acetylserotonin and its derivatives have been shown to be capable of crossing the blood-retinal barrier (BRB). nih.govnih.govpnas.org The BRB, composed of the retinal pigment epithelium and the endothelium of retinal vessels, tightly regulates the passage of substances from the bloodstream into the retina. mdpi.comarvojournals.org The permeability of NAS across this barrier is significant for its role in retinal physiology, where it is synthesized and may act as a neuroprotectant. nih.govnih.gov Systemic administration of NAS derivatives has been shown to protect retinal cells from light-induced damage, an effect dependent on their ability to reach the retina. nih.govpnas.org
In Vitro Metabolic Stability Assessment (e.g., in serum and liver microsomes)
The stability of a compound in biological matrices like serum and within metabolic centers like the liver is crucial for determining its half-life and bioavailability. In vitro assessments provide initial data on a compound's metabolic fate.
Pharmacokinetic studies have investigated the stability of N-acetylserotonin in both mouse serum and liver microsomes. nih.govpnas.org Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard in vitro model for assessing Phase I metabolic stability. evotec.comwuxiapptec.com While NAS itself is a substrate for metabolism, studies on its derivatives have aimed to improve its pharmacokinetic profile. For instance, a derivative known as HIOC demonstrated greater stability in both serum and liver microsomes compared to NAS. nih.govpnas.org Research has also shown that N-acetylserotonin can protect hepatic microsomal membranes from oxidative damage induced by lipid peroxidation, suggesting a protective role within this metabolic environment. nih.govresearchgate.net
Table 3: Summary of In Vitro Stability Findings for N-Acetylserotonin and a Derivative (HIOC)
| Compound | Matrix | Finding | Reference |
|---|---|---|---|
| N-acetylserotonin | Mouse Serum | Less stable compared to its derivative, HIOC. | pnas.org |
| N-acetylserotonin | Mouse Liver Microsomes | Less stable compared to its derivative, HIOC. | pnas.org |
| HIOC* | Mouse Serum | More stable than N-acetylserotonin. | nih.govpnas.org |
| HIOC* | Mouse Liver Microsomes | More stable than N-acetylserotonin. | nih.govpnas.org |
| N-acetylserotonin | Rat Hepatic Microsomes | Protects against lipid peroxidation-associated membrane rigidity. | nih.govresearchgate.net |
*HIOC: N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Identification of Non-Human Metabolites and Metabolic Profile Characterization
The metabolic fate of Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-, more commonly known as N-acetylserotonin (NAS), has been investigated in various preclinical and in vitro models. These studies reveal that NAS is not merely an inert intermediate in melatonin synthesis but is subject to further biotransformation, leading to the formation of active metabolites. The metabolic profile is characterized by enzymatic conversion and oxidation, highlighting complex pathways that vary depending on the biological context.
The primary metabolic pathway for N-acetylserotonin is its conversion to melatonin. nih.govcapes.gov.br This reaction is catalyzed by the enzyme acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT). nih.govwikipedia.orgnih.gov ASMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to the 5-hydroxyl group of NAS, resulting in the formation of melatonin (N-acetyl-5-methoxytryptamine). nih.govuniprot.org This enzymatic conversion is a critical step in the biosynthesis of melatonin and has been identified as a key part of the metabolic pathway for NAS in the pineal gland and retina of mammals. nih.govoup.com
In vitro studies using hamster skin cultures have provided specific insights into the metabolic cascade of NAS in a non-human mammalian tissue. nih.gov In these experiments, the biotransformation of radiolabeled serotonin was tracked, showing its initial conversion to NAS. Subsequently, NAS was further metabolized into two key products: melatonin and 5-methoxytryptamine (B125070) (5-MT). nih.gov The production of these metabolites was time-dependent; the highest levels of melatonin were observed after 3 to 5 hours of incubation, after which the rate of release decreased. Conversely, the formation of 5-MT increased steadily over a 24-hour period. nih.gov The identity of NAS in these cultures was confirmed using gas chromatography/mass spectroscopy. nih.gov These findings establish that mammalian skin possesses the enzymatic machinery to metabolize NAS, postulating that NAS is first converted to melatonin, which is then transformed into 5-MT. nih.gov
In addition to being a precursor, N-acetylserotonin is also a metabolite itself. It can be formed from the O-demethylation of melatonin, a reaction mediated by cytochrome P-450 (CYP) enzymes, specifically CYP2C19 and to a lesser extent, CYP1A2. hmdb.caresearchgate.net This positions NAS as both a precursor and a product within the broader indoleamine metabolic pathway.
A distinct metabolic activation pathway has been identified in rats under inflammatory conditions. nih.gov In this scenario, N-acetylserotonin is readily oxidized by hypochlorous acid (HOCl), an oxidant produced during inflammation, to form an electrophilic iminoquinone metabolite, referred to as Oxi-NAS. nih.gov Chromatographic and mass analyses confirmed that this oxidized form can react with nucleophilic molecules. nih.gov This oxidation-dependent pathway is significant as the resulting metabolite, Oxi-NAS, was found to be the biologically active molecule that activates the anti-inflammatory Nrf2-heme oxygenase-1 pathway, a function not observed with NAS itself. nih.gov This demonstrates that the metabolic profile of NAS can include bioactivation in response to specific physiological states like inflammation.
The following tables summarize the identified non-human metabolites and the key enzymes involved in the metabolic fate of N-acetylserotonin.
Table 1: Identified Non-Human Metabolites of N-Acetylserotonin
| Metabolite | Non-Human Model System | Identification Method |
|---|---|---|
| Melatonin | Hamster skin culture | High-Performance Liquid Chromatography |
| 5-Methoxytryptamine (5-MT) | Hamster skin culture | High-Performance Liquid Chromatography |
| Oxi-NAS (iminoquinone form) | Rat (inflamed colon) | Chromatography and Mass Analyses |
Table 2: Key Enzymes in the Metabolism of N-Acetylserotonin
| Enzyme | Action on N-Acetylserotonin | Metabolic Pathway |
|---|---|---|
| Acetylserotonin O-methyltransferase (ASMT) | Converts NAS to melatonin | Melatonin Synthesis |
| Cytochrome P-450 (CYP2C19, CYP1A2) | Forms NAS from melatonin (O-demethylation) | Indoleamine Metabolism |
| Hypochlorous Acid (HOCl) (Oxidant) | Oxidizes NAS to Oxi-NAS | Inflammatory Bioactivation |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- |
| N-acetylserotonin (NAS) |
| Melatonin (N-acetyl-5-methoxytryptamine) |
| Serotonin |
| 5-Methoxytryptamine (5-MT) |
| Oxi-NAS (iminoquinone) |
| S-adenosyl-L-methionine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
